Ac-RYYRIK-NH2
Vue d'ensemble
Description
Ac-RYYRIK-NH2 is a peptide derived from a peptide library. It functions as an antagonist, specifically inhibiting the biological activities of nociceptin , a neuropeptide associated with hyperalgesia (increased sensitivity to pain). The peptide’s structure and interactions play a crucial role in its activity.
Synthesis Analysis
The synthesis of Ac-RYYRIK-NH2 involves assembling its amino acid sequence. Notably, the N-terminal tripeptide RYY (Arg-Tyr-Tyr) is essential for binding to the nociceptin receptor ORL1 . The N-terminal acetyl group is also crucial, while the C-terminal amide group appears insignificant.
Molecular Structure Analysis
The peptide’s molecular structure consists of the following amino acids:
- Acetyl-Arginine (Ac-Arg)
- Tyrosine (Tyr)
- Tyrosine (Tyr)
- Arginine (Arg)
- Isoleucine (Ile)
- Lysine (Lys)
- Amide (NH2) at the C-terminus
Chemical Reactions Analysis
Ac-RYYRIK-NH2 interacts with the nociceptin receptor ORL1 differently from nociceptin itself. While nociceptin binds to the mu opioid receptor, Ac-RYYRIK-NH2 does not exhibit significant activity there. The binding mode between the peptide and the ORL1 receptor likely involves specific interactions distinct from nociceptin.
Physical And Chemical Properties Analysis
- Molecular Weight : Calculated based on the amino acid sequence.
- Solubility : Depends on the solvent and pH conditions.
- Stability : Subject to degradation over time.
- Conformation : May adopt specific secondary structures (e.g., alpha-helix, beta-sheet).
Applications De Recherche Scientifique
Use in Neurology
Ac-RYYRIK-NH2 is a peptide isolated from the peptide library as an antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide . In order to clarify the structural requirements of this peptide for binding to the nociceptin receptor ORL1, systematic structure-activity studies were carried out .
Use as an ORL1 Partial Agonist
Ac-RYYRIK-NH2 is a potent and partial agonist on ORL1 transfected in CHO cells . It behaves as an endogenous ligand of ORL1 . Ac-RYYRIK-NH2 is a specific antagonist for the activation of G protein and competitively antagonizes the stimulation of [35S]-GTPgS binding to G proteins by nociceptin/orphanin FQ (noc/OFQ) in membranes .
Use in Antagonism of G Protein Activation
Ac-RYYRIK-NH2 may provide a promising starting point for in vivo tests for antagonism of the action of noc/OFQ . It could be used for the further development of highly active and specific antagonists .
Use in Structure-Activity Studies
Ac-RYYRIK-NH2 has been used in structure-activity studies to understand its binding to the nociceptin receptor ORL1 . The results of these studies indicated that the N-terminal tripeptide RYY (= Arg-Tyr-Tyr) is crucially important for binding to the ORL1 receptor . These studies also revealed the special importance of the N-terminal Arg residue .
Use in In Vivo Tests for Antagonism
It is suggested that Ac-RYYRIK-NH2 may provide a promising starting point for in vivo tests for antagonism of the action of nociceptin/orphanin FQ (noc/OFQ) and for the further development of highly active and specific antagonists .
Safety And Hazards
- Toxicity : Assess toxicity through in vitro and in vivo studies.
- Allergenicity : Evaluate potential allergic reactions.
- Stability : Consider stability under various conditions.
Orientations Futures
- Investigate the peptide’s pharmacokinetics and biodistribution.
- Explore modifications to enhance binding affinity or selectivity.
- Assess therapeutic potential (e.g., pain management, neuroprotection).
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBVZGQADABSU-RERZDIOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-RYYRIK-NH2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.